SQDG

Membrane biophysics Neutron diffraction Lipid bilayer mechanics

Standard glycolipids like MGDG or DGDG lack DNA polymerase α inhibition. SQDG offers selective probe capability for cell cycle and antiviral studies. - DNA polymerase α inhibition: IC50 3-5 µM (no apoptosis pathway activation) - Cdt1-geminin disruption: 50% inhibition at 1.79 µg/mL - Antiviral activity: EC50 12-91 µg/mL (HSV-1, HSV-2) - LNP formulation alternative to DSPC - Purity: ≥98%

Molecular Formula C43H76O12S
Molecular Weight 817.1 g/mol
CAS No. 123036-44-2
Cat. No. B3044021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSQDG
CAS123036-44-2
Molecular FormulaC43H76O12S
Molecular Weight817.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCCCCCC=CCC=CCC=CCC
InChIInChI=1S/C43H76O12S/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(44)52-33-36(34-53-43-42(48)41(47)40(46)37(55-43)35-56(49,50)51)54-39(45)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,36-37,40-43,46-48H,3-4,6,8-10,12,14-16,19-35H2,1-2H3,(H,49,50,51)/b7-5-,13-11-,18-17-/t36-,37-,40-,41+,42-,43+/m1/s1
InChIKeyZAHARQGLYKGAHR-XBZAAVCRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SQDG Product Overview


Sulfoquinovosyl diacylglycerol (SQDG) is a sulfur-containing, phosphorus-free anionic glycolipid (sulfolipid) that constitutes approximately 20–40% of total lipids in the thylakoid membranes of oxygenic photosynthetic organisms, including plants, algae, and cyanobacteria . It features a stable C-SO₃ bond in its sulfoquinovose head group, distinguishing it chemically from the more abundant neutral galactolipids MGDG and DGDG as well as the phospholipid phosphatidylglycerol (PG) [1]. SQDG plays multifaceted roles in photosynthesis, including stabilization of photosystem II (PSII) supercomplexes and maintenance of membrane anionic lipid balance during nutrient stress [2][3].

Pathway probe DNA polymerase α inhibition with sulfonate-dependent target engagement
Unique headgroup Sulfoquinovose moiety distinguishes it from neutral glycolipids
Research-grade Synthetic analog of natural thylakoid sulfolipid for membrane studies

SQDG Analog Substitution Risks


The four principal thylakoid membrane lipids—MGDG, DGDG, SQDG, and PG—exhibit functionally divergent and sometimes opposing effects on photosynthetic protein complexes, precluding simple one-for-one substitution. While MGDG promotes PSII core dimerization, SQDG and PG induce CP43 antenna protein detachment and significantly perturb intrinsic PSII electron transport kinetics [1]. Even between the two anionic lipids SQDG and PG, substitution is conditional: PG is essential for chlorophyll-protein complex accumulation in Synechocystis sp. PCC6803, whereas SQDG is responsible for normal PSII functioning but does not contribute to complex accumulation [2]. In vitro, SQDG and PG act as allosteric regulators of light-dependent protochlorophyllide oxidoreductase, increasing NADPH affinity approximately 100-fold—a regulatory capacity not shared by neutral galactolipids [3]. Furthermore, SQDG-null mutants in Synechocystis sp. PCC6803 show severe growth impairment under phosphate-limited conditions that PG alone cannot rescue, indicating SQDG possesses unique stress-response functionality [4].

  • SQMG cytotoxicity divergence

    Equivalent enzyme inhibition but distinct apoptotic induction renders SQMG non-interchangeable.

  • MGDG/DGDG inactivity

    Common glycolipids fail to inhibit Cdt1-geminin interaction, limiting assay relevance.

  • Fatty acid chain sensitivity

    Variations in acyl composition shift inhibitory potency and target selectivity.

SQDG Comparative Evidence


DNA Polymerase α Inhibition vs. Cytotoxicity

Neutron diffraction analysis of reconstituted lipid membranes demonstrates that SQDG and PG, when bearing equivalent diacylglycerol backbones, produce bilayers with statistically indistinguishable structural and mechanical properties [1]. This establishes SQDG as a functional biophysical substitute for PG in membrane reconstitution experiments.

DNA Pol α Inhibition vs. Cytotoxicity
Head-to-head
IC50 3–5 µM (SQDG & SQMG); GMG: moderate; GDG/DG/MG: inactive
Enzyme-targeted probe without triggering apoptosis
NUGC-3 cell growth unaffected by SQDG, unlike SQMG
Membrane biophysics Neutron diffraction Lipid bilayer mechanics Photosynthetic membrane reconstitution

Cdt1-Geminin Interaction Selectivity

Crystal structure analysis of photosystem II from Thermosynechococcus elongatus (PDB 5ZZN) reveals that four SQDG molecules bind specifically to each PSII monomer [1]. The SQDG-deficient mutant structure confirms that SQDG occupancy is required for full PSII functioning [2].

Cdt1-Geminin Interaction
Head-to-head
50% inhibition at 1.79 µg/ml; MGDG/DGDG: no influence
Selective Cdt1-geminin probe distinct from common glycolipids
SPR confirms specific binding to Cdt1
Structural biology Photosystem II X-ray crystallography Lipid-protein interaction

mRNA Delivery in Lipid Nanoparticles

Mutants of Synechocystis sp. PCC6803 defective in the sqdB gene (encoding UDP-sulfoquinovose synthase) cannot synthesize SQDG [1]. Under phosphate-sufficient conditions, the SQDG-null mutant exhibits slightly lower growth rate and reduced PSII activity; under phosphate limitation, growth is severely impaired with further decreased PSII activity [2].

LNP Structural Lipid Impact
Method context
SQDG substitution alters LNP biophysical properties and in vivo delivery
Enables tuning of nanoparticle characteristics
Not interchangeable with DSPC; formulation optimization required
Cyanobacterial genetics Photosynthesis Knockout mutant sqdB gene

Antiviral Activity Against HSV-1 and HSV-2

Purified human carboxyl ester lipase (CEL) hydrolyzes thylakoid glycolipids with differential kinetics: the hydrolysis rate follows the order MGDG > SQDG > DGDG [1]. SQDG occupies an intermediate position between the rapidly hydrolyzed MGDG and the poorly hydrolyzed DGDG.

Antiviral Activity (HSV)
Cross-study comparable
EC50 12–91 µg/ml (SQDG) vs 22–28 µg/ml (acyclovir)
Measurable antiviral activity, less potent than standard
Potency varies with fatty acid composition
Lipid digestion Enzymology Nutritional biochemistry Substrate specificity

Quantitative SQDG Content Variation Across Natural Sources: A Procurement Consideration

A validated HPLC-ESI-QqQ-MS/MS method quantified SQDG molecular species in different biological matrices, revealing substantial variation in SQDG content and fatty acid composition across sources [1]. The method enables precise quantitation of intact SQDG species with defined sn-1 and sn-2 fatty acid combinations.

Analytical chemistry LC-MS/MS Natural product sourcing Lipidomics

Enzymatic Biosynthesis Pathway Differentiates SQDG Procurement Options (Type I vs. Type II Systems)

SQDG biosynthesis proceeds via two distinct genetic systems: Type I (sqdB + sqdX) in oxygenic photosynthetic organisms including cyanobacteria and plants, and Type II (sqdA/B/C/D) in anoxygenic photosynthetic bacteria such as Rhodobacter sphaeroides [1]. Recombinant expression of sqdB and sqdX enables in vitro SQDG synthesis from UDP-glucose and sulfite [2].

Synthetic biology Biosynthesis Enzymology UDP-sulfoquinovose

SQDG Application Scenarios


Non-Cytotoxic DNA Polymerase α Inhibition

SQDG is an essential component for obtaining fully functional and structurally intact PSII preparations. Crystal structure PDB 5ZZN demonstrates four specific SQDG binding sites per PSII monomer [1]. PSII reconstitution or crystallization experiments require SQDG supplementation to achieve native-like protein-lipid interactions; substitution with PG or MGDG alone yields incomplete or non-native PSII structures.

Cdt1-Geminin Axis in Replication Licensing

SQDG provides the anionic surface charge required for membrane protein function while maintaining biophysical properties (bilayer thickness, bending rigidity, hydration repulsion forces) statistically equivalent to PG [2]. This enables phosphate-free membrane reconstitution systems essential for studying phosphorus limitation responses or for avoiding phospholipase contamination in sensitive assays.

LNP Engineering with Alternative Lipids

SQDG-null mutants of Synechocystis sp. PCC6803 exhibit impaired PSII activity and reduced growth, particularly under phosphate limitation [3]. Exogenous SQDG supplementation is required for complementation assays and for dissecting the specific roles of anionic lipids in thylakoid membrane organization. PG cannot fully rescue the SQDG-deficient phenotype in these model systems.

Non-Nucleoside Antiviral Mechanisms Against HSV

SQDG functions as an allosteric regulator of light-dependent protochlorophyllide oxidoreductase (LPOR), increasing the enzyme‘s affinity for NADPH by approximately 100-fold [4]. In vitro LPOR activity assays require SQDG or PG supplementation to achieve physiologically relevant nucleotide binding kinetics; neutral galactolipids MGDG and DGDG do not produce this allosteric enhancement.

Application
Selection Property
Validation Focus
DNA polymerase α inhibition studies
Enzyme inhibition without apoptosis induction
Downstream signaling dissection
DNA replication licensing studies
Selective Cdt1 interaction inhibition
Re-replication and cell cycle control endpoints
Lipid nanoparticle formulation research
Anionic sulfolipid helper lipid
LNP tropism and endosomal escape tuning
Antiviral mechanism studies (HSV)
Non-nucleoside sulfolipid scaffold
Viral entry and resistance pathway analysis

Technical Documentation Hub

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30 linked technical documents
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